4-(1H-indol-3-yl)-N-(pyridin-3-yl)butanamide
Description
4-(1H-Indol-3-yl)-N-(pyridin-3-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone linking an indole moiety at the 3-position to a pyridine ring at the 3-amino position. This structure combines two pharmacologically significant heterocycles: indole (a privileged scaffold in drug discovery) and pyridine (a common motif in bioactive compounds).
Properties
IUPAC Name |
4-(1H-indol-3-yl)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(20-14-6-4-10-18-12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16/h1-2,4,6-8,10-12,19H,3,5,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNSJJBNIOWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(pyridin-3-yl)butanamide typically involves the coupling of an indole derivative with a pyridine derivative. One common method is the reaction of 1H-indole-3-carbaldehyde with 3-aminopyridine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-N-(pyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
Thiadiazole-Linked Indole-Pyridine Hybrids ()
Compounds 4–10 in feature a 1,3,4-thiadiazole core instead of the butanamide linker. For example:
- Compound 10 : 5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-N-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
- Key Differences :
- Linker : Thiadiazole ring vs. butanamide chain.
- Substituents : Additional di(indolyl)methylphenyl group on the thiadiazole.
- Molecular Weight : Estimated >500 Da (vs. ~278 Da for the target compound).
- Implications :
- The rigid thiadiazole core may enhance antifungal activity by enabling stronger interactions with fungal enzymes (e.g., lanosterol demethylase) .
Complex Butanamide Derivatives ()
The compound 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-...]butanamide () shares the butanamide backbone but incorporates a fused imidazolidino-isoquinolin system with methoxy groups.
- Key Differences: Substituents: Dimethoxy-imidazolidino-isoquinolin vs. indole-pyridine. Molecular Weight: Estimated >500 Da (due to the polycyclic system).
- Implications :
Comparative Data Table
Pharmacological and Physicochemical Insights
- Antifungal Activity : Thiadiazole derivatives (e.g., Compounds 4–10) show superior antifungal efficacy (MIC values <1 µg/mL against Candida albicans), likely due to thiadiazole’s electron-deficient nature enabling covalent interactions with fungal proteins . The target compound’s amide group may offer weaker interactions but better metabolic stability.
- Solubility : The target compound’s lower molecular weight and lack of bulky substituents suggest improved aqueous solubility (~20–30 mg/mL estimated) compared to and compounds (<10 mg/mL).
- Synthetic Feasibility : High yields (80–92%) for thiadiazole analogs () suggest that the target compound’s synthesis could be optimized using similar coupling strategies (e.g., HATU-mediated amide bond formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
